molecular formula C25H47NO5 B586855 3-Hydroxyoleylcarnitine(Mixture of Diastereomers) CAS No. 851132-91-7

3-Hydroxyoleylcarnitine(Mixture of Diastereomers)

Cat. No.: B586855
CAS No.: 851132-91-7
M. Wt: 441.6 g/mol
InChI Key: YBCVTTMMURGSEY-LMLDZDDJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxyoleylcarnitine can be achieved through various synthetic routes. One common method involves the use of synthetic chemistry techniques, which can be tailored and adjusted according to the needs of the chemical laboratory . The specific synthetic route typically involves the esterification of oleic acid with carnitine, followed by hydroxylation to introduce the hydroxy group at the 3-position.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyoleylcarnitine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxy group with a chlorine atom.

Major Products Formed:

    Oxidation: Formation of 3-oxooleylcarnitine.

    Reduction: Regeneration of 3-Hydroxyoleylcarnitine.

    Substitution: Formation of 3-chlorooleylcarnitine.

Scientific Research Applications

3-Hydroxyoleylcarnitine has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a reference standard in synthetic chemistry and analytical studies.

    Biology: Serves as a metabolite for studying fatty acid metabolism and related biological processes.

    Medicine: Utilized in the research of metabolic disorders and diseases associated with fatty acid metabolism.

    Industry: Employed in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 3-Hydroxyoleylcarnitine involves its role as a metabolite in fatty acid metabolism. It acts as an intermediate in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with carnitine acyltransferase enzymes, facilitating the transfer of fatty acyl groups to carnitine, which are then transported across the mitochondrial membrane. This process is crucial for the production of energy from fatty acids .

Comparison with Similar Compounds

    Oleylcarnitine: Lacks the hydroxy group at the 3-position.

    Palmitoylcarnitine: Contains a saturated fatty acid chain instead of an unsaturated one.

    Stearoylcarnitine: Similar to palmitoylcarnitine but with a longer fatty acid chain.

Uniqueness: 3-Hydroxyoleylcarnitine is unique due to the presence of the hydroxy group at the 3-position, which imparts distinct chemical and biological properties. This hydroxy group allows for additional chemical modifications and interactions, making it a valuable compound for research in fatty acid metabolism and related fields .

Properties

CAS No.

851132-91-7

Molecular Formula

C25H47NO5

Molecular Weight

441.6 g/mol

IUPAC Name

(3R)-3-[(Z)-3-hydroxyoctadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h12-13,22-23,27H,5-11,14-21H2,1-4H3/b13-12-/t22?,23-/m1/s1

InChI Key

YBCVTTMMURGSEY-LMLDZDDJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

SMILES

CCCCCCCCC=CCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCC=CCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Synonyms

(2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecen-1-yl]oxy]-N,N,N-trimethyl-1-propanaminium inner salt;  (2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecenyl]oxy]-N,N,N-trimethyl-1-propanaminium inner salt;  3-Hydroxyoctadecenoylcarnitine

Origin of Product

United States

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